

Spectroscopic Data of Epi-Cryptoacetalide: A Technical Guide

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Compound of Interest

Compound Name: *Epi-Cryptoacetalide*

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Introduction

Epi-Cryptoacetalide, a tetracyclic diterpenoid natural product, has been a subject of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the available spectroscopic data for **Epi-Cryptoacetalide**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is important to note that **Epi-Cryptoacetalide** is consistently reported in the scientific literature as an inseparable mixture with its epimer, Cryptoacetalide. Consequently, the spectroscopic data presented herein corresponds to this epimeric mixture.

Data Presentation

The quantitative spectroscopic data for the inseparable mixture of Cryptoacetalide and **Epi-Cryptoacetalide** is summarized below. This data is compiled from the first total synthesis of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data was acquired for a mixture of Cryptoacetalide and **Epi-Cryptoacetalide**. The ratio of the epimers was not explicitly determined from the NMR data due to significant signal overlap.

Table 1: ^1H NMR Data for the Mixture of Cryptoacetalide and **Epi-Cryptoacetalide** (CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment (Proposed) |
|----------------------------------|----------------|-------------|-----------------------|
| 7.26 | s | 1H | Ar-H |
| 4.98 | d, J = 5.1 Hz | 1H | O-CH-O |
| 4.47 | d, J = 11.7 Hz | 1H | Ar-CH ₂ -O |
| 4.42 | d, J = 11.7 Hz | 1H | Ar-CH ₂ -O |
| 3.31 | m | 1H | CH |
| 2.92 | m | 1H | CH |
| 2.34 | s | 3H | Ar-CH ₃ |
| 2.00-1.80 | m | 4H | CH ₂ |
| 1.68-1.55 | m | 2H | CH ₂ |
| 1.25 | s | 3H | CH ₃ |
| 1.23 | s | 3H | CH ₃ |
| 1.08 | d, J = 6.9 Hz | 3H | CH ₃ |
| 1.05 | d, J = 6.9 Hz | 3H | CH ₃ |

Table 2: ¹³C NMR Data for the Mixture of Cryptoacetalide and **Epi-Cryptoacetalide** (CDCl₃)

| Chemical Shift (δ , ppm) | Assignment (Proposed) |
|----------------------------------|-----------------------|
| 145.8 | Ar-C |
| 137.9 | Ar-C |
| 134.3 | Ar-C |
| 128.9 | Ar-C |
| 128.5 | Ar-CH |
| 125.4 | Ar-C |
| 109.8 | O-C-O |
| 83.4 | O-C |
| 64.9 | Ar-CH ₂ -O |
| 41.7 | C |
| 38.5 | CH |
| 37.9 | CH ₂ |
| 34.1 | CH |
| 29.8 | CH ₂ |
| 25.1 | CH ₃ |
| 24.9 | CH ₃ |
| 21.3 | Ar-CH ₃ |
| 20.8 | CH ₃ |
| 20.6 | CH ₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data was obtained for the epimeric mixture.

Table 3: Mass Spectrometry Data for the Mixture of Cryptoacetalide and **Epi-Cryptoacetalide**

| Ion | m/z Calculated | m/z Found |
|---------------------|----------------|-----------|
| [M+Na] ⁺ | 349.1774 | 349.1776 |

Experimental Protocols

The following are the general experimental methodologies used to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

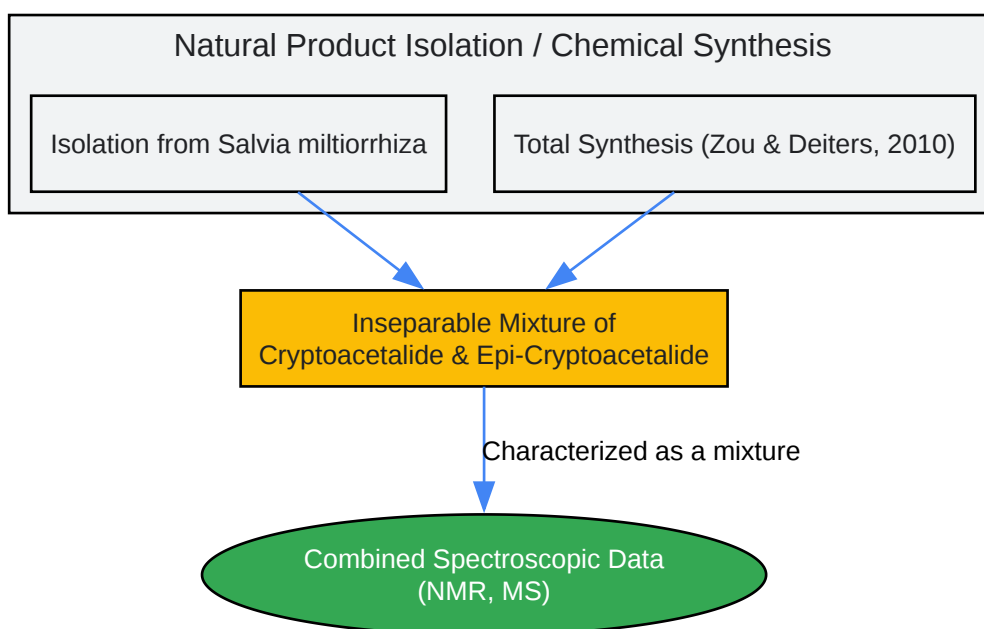
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an Agilent ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The sample was introduced via electrospray ionization and the data was acquired in positive ion mode.

Mandatory Visualization

The following diagram illustrates the relationship between Cryptoacetalide and **Epi-Cryptoacetalide** as an inseparable mixture, a key takeaway from the existing literature.



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